Garjasmin

Cytotoxicity Iridoid Cell Line Panel

Natural product researchers face supply inconsistency and adulteration risks when sourcing Gardenia-derived reference compounds. Garjasmin (CAS 144868-43-9) solves this as a definitive chemotaxonomic marker for G. jasminoides authentication via HPLC fingerprinting. • ≥98% purity (HPLC), certified by NMR & MS • Semi-synthetic route from genipin ensures scalable, batch-consistent supply • Selective weak cytotoxicity against KB & MCF-7; inactive against NCI-H187 - ideal reference/negative control for iridoid SAR panels • Soluble in DMSO, chloroform, ethyl acetate; 10 mM stock solution preparation supported

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
Cat. No. B174205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGarjasmin
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC2C3C1C=CC3(CO2)O
InChIInChI=1S/C11H12O5/c1-14-9(12)7-4-15-10-8-6(7)2-3-11(8,13)5-16-10/h2-4,6,8,10,13H,5H2,1H3/t6-,8-,10-,11-/m1/s1
InChIKeyPYJMOWDBOPKFBI-SSQAQTMGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Garjasmin Sourcing and Quality Specifications


Garjasmin (CAS 144868-43-9), also known as garjasmine, is a naturally occurring iridoid aglycone with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . It is primarily isolated from plants in the Rubiaceae family, including Gardenia jasminoides and Rothmannia wittii, and is characterized by a unique tricyclic core structure [1]. For research and procurement purposes, garjasmin is available as a high-purity powder (≥98%), with analytical certification typically provided by HPLC, NMR, and MS, and is soluble in a range of organic solvents, facilitating its use in various in vitro and in vivo experimental systems [2].

Natural iridoid aglycone for phytochemical and chemotaxonomic research
Analytically certified by HPLC, NMR, and MS
Soluble in organic solvents; supports in vitro cell-based studies

Garjasmin: Why Substitution Fails


While garjasmin belongs to the broader class of iridoids, its biological activity profile, chemotaxonomic distribution, and synthetic origin are not interchangeable with other members of this class. For instance, the related compound genipin demonstrates activity against the NCI-H187 cancer cell line, whereas garjasmin exhibits a distinct, weaker cytotoxic profile against KB and MCF-7 cell lines [1]. Furthermore, garjasmin serves as a specific chemotaxonomic marker for certain Gardenia and Rothmannia species, indicating a unique biosynthetic pathway and limited natural occurrence compared to more widely distributed iridoid glycosides [2]. Therefore, direct substitution of garjasmin with a structurally similar analog in a research or industrial application would require full re-validation of the assay or process to account for these documented differences in activity and source specificity.

Cytotoxicity

Related iridoid genipin shows distinct activity; garjasmin exhibits weaker, differing cell-line selectivity, requiring assay re-validation.

Source

Limited natural distribution as a chemotaxonomic marker; substitution with more common iridoid glycosides may compromise botanical authentication.

Garjasmin Quantitative Evidence


Differential Cytotoxicity vs Genipin

In a direct head-to-head study of compounds isolated from Rothmannia wittii, garjasmin (compound 5) and genipin (compound 4) were evaluated for cytotoxicity against the NCI-H187 small cell lung cancer cell line. The study reported that genipin was 'active' against the NCI-H187 cell line, whereas garjasmin, along with another iridoid, exhibited only 'weak' cytotoxic activity against KB and MCF-7 cell lines [1]. This demonstrates a clear differential in potency and cellular target selectivity between these two closely related iridoids. While a specific IC50 value for garjasmin against NCI-H187 was not reported, its distinct lack of potency contrasts with genipin's confirmed activity, which is a crucial differentiator for researchers selecting compounds for studies focused on specific cancer types.

Cytotoxicity vs Genipin
Head-to-head
Garjasmin inactive against NCI-H187; weak activity against KB, MCF-7 cell lines
Supports differential cell-line selectivity review
Genipin active; 10-O-acetylmacrophyllide IC50 6.82 μg/mL NCI-H187
Cytotoxicity Iridoid Cell Line Panel

Chemotaxonomic Marker for Gardenia

A 2014 phytochemical investigation of Gardenia jasminoides flowers reported the isolation of 15 iridoids, including garjasmine (1), and identified it as one of eight compounds occurring for the first time in the genus Gardenia [1]. The study highlighted that iridoid aglycones like garjasmine have a limited distribution within the Rubiaceae family, making them important chemotaxonomic markers. This is in contrast to more common iridoid glycosides, such as geniposide or gardenoside, which are widely distributed across multiple plant genera. The presence of garjasmine can thus serve as a distinguishing feature for species authentication, quality control of herbal materials, and for tracing biosynthetic pathways specific to Gardenia or closely related genera like Rothmannia.

Chemotaxonomic Marker
Class-level inference
First reported in Gardenia jasminoides; limited Rubiaceae distribution
Supports botanical authentication context
Qualitative presence vs. widely distributed iridoid glycosides
Chemotaxonomy Iridoid Aglycone Rubiaceae

Synthetic Route from Genipin

A 1992 study established a synthetic route to garjasmin from the commercially available iridoid genipin, utilizing gardenoside aglucon disilyl ether as a common intermediate [1]. This synthetic pathway demonstrates that garjasmin can be produced semi-synthetically, offering an alternative to isolation from limited natural sources. While the study does not provide direct quantitative yield data for comparison with natural extraction, the existence of a defined chemical synthesis provides a critical procurement advantage. It implies that garjasmin can be sourced with greater batch-to-batch consistency and potentially at a lower cost compared to iridoids that are only available through isolation, which is subject to seasonal and geographic variability.

Synthetic Route
Supporting evidence
Semi-synthesis from (+)-genipin via gardenoside aglucon disilyl ether
Supports synthetic procurement flexibility
Offers alternative to natural isolation; batch consistency potential
Synthetic Chemistry Iridoid Genipin

Analytical Purity and Solubility

Commercially available garjasmin is typically supplied with a purity of ≥98%, as verified by HPLC, NMR, and MS analytical methods [1]. For experimental preparation, garjasmin can be dissolved to create stock solutions in DMSO or other organic solvents. For example, to prepare a 10 mM stock solution, 4.4601 mL of solvent is required per 10 mg of compound, based on a molecular weight of 224.21 g/mol . This high level of purity and the availability of precise solubility data enable accurate dosing and reproducibility in biological assays. While other iridoids may also be available at high purity, the combination of a certified analytical purity and a vendor-provided solubility calculator specific to garjasmin ensures that researchers can minimize variability due to compound quality or improper solution preparation.

Purity & Solubility
Specification review
Purity ≥98% (HPLC/NMR/MS); 10 mM stock: 4.4601 mL DMSO per 10 mg
Supports reproducible experimental preparation
Vendor-provided analytical and solubility data
Quality Control Purity Solubility

Garjasmin Research and Industrial Applications


Gardenia Authentication and Quality Control

Garjasmin serves as a highly specific chemotaxonomic marker for the genus Gardenia, having been reported in G. jasminoides for the first time in 2014 [1]. Its presence can be used in phytochemical profiling and HPLC fingerprinting to authenticate Gardenia jasminoides extracts and to differentiate them from other Rubiaceae species or adulterants. This application is critical for manufacturers of herbal supplements, traditional Chinese medicines, and natural product-based cosmetics to ensure botanical identity and batch-to-batch consistency.

Selective Cytotoxicity Screening

For cancer researchers, garjasmin is a valuable tool compound due to its documented, albeit weak, cytotoxic activity against KB and MCF-7 cell lines, while being inactive against the NCI-H187 small cell lung cancer line [1]. This selective profile makes garjasmin suitable as a negative control or as a reference compound in cell panel screening assays designed to identify new agents with selective toxicity toward specific cancer types, or in studies investigating the structure-activity relationship (SAR) of iridoids.

Semi-Synthetic Production

A published synthetic route from genipin allows for the semi-synthetic production of garjasmin, circumventing the variability of natural product isolation [2]. This is particularly advantageous for research laboratories and biotech companies requiring large quantities of garjasmin for in vivo studies, formulation development, or as a starting material for further derivatization. The synthetic route ensures a more reliable and scalable supply chain with defined purity standards.

Standardized Solution Preparation

Based on vendor-provided solubility data, garjasmin can be accurately formulated into stock solutions, such as a 10 mM solution in DMSO, with the exact volume of solvent calculated for a given mass (e.g., 4.4601 mL DMSO for 10 mg) . This precision supports the preparation of standardized dosing solutions for cell-based assays, enzyme inhibition studies, and other in vitro experiments, minimizing solvent-related artifacts and enhancing the reproducibility of results across different laboratories.

Application
Selection Property
Validation Focus
Gardenia authentication & QC
Chemotaxonomic marker specificity
HPLC fingerprinting and botanical identity
Cell-panel selectivity screening
Differential cytotoxicity profile
Cell-line response endpoints
Semi-synthetic sourcing
Synthetic route from genipin
Supply chain reproducibility and scalability
Standardized assay preparation
Analytical purity and solubility data
Reproducible dosing and solvent artifact control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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